2-((2-Iodophenoxy)methyl)-4-methylthiazole
Description
2-((2-Iodophenoxy)methyl)-4-methylthiazole is a thiazole derivative featuring a 4-methyl group on the thiazole ring and a 2-iodophenoxymethyl substituent. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The iodine atom in the phenoxy group introduces steric bulk and electronic effects, which may influence binding affinity, metabolic stability, and pharmacokinetic profiles compared to other halogenated or substituted analogs.
Properties
Molecular Formula |
C11H10INOS |
|---|---|
Molecular Weight |
331.17 g/mol |
IUPAC Name |
2-[(2-iodophenoxy)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-5-3-2-4-9(10)12/h2-5,7H,6H2,1H3 |
InChI Key |
VEWMRZQFPOXYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 2-iodophenol with a suitable thiazole precursor. One common method involves the use of 2-iodophenol and 4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((2-Iodophenoxy)methyl)-4-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium acetate or copper(I) bromide in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodophenoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-((2-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2-Iodophenoxy)methyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenoxy group can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, potency, and toxicity of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-((2-Iodophenoxy)methyl)-4-methylthiazole with structurally related compounds:
Table 1: Comparative Analysis of Thiazole Derivatives
Key Findings
Substituent Effects on Bioactivity Halogenated Aryl Groups: The 2-iodophenoxy group in the target compound may enhance lipophilicity and steric interactions compared to smaller substituents like fluorine () or bromine (). This could improve target binding but may also increase metabolic stability risks, as seen in thiazole metabolites forming toxic thioamides (e.g., 4-methylthiazole → p-methoxy-thiobenzamide) . Methyl Position: The 4-methyl group on the thiazole ring is critical for potency in BACE1 inhibitors () and cytotoxic agents (), suggesting its role in optimizing molecular interactions.
Antifungal and Antimicrobial Activity
- Analogs with 4-fluorophenyl substituents (e.g., 2-(4-fluorophenyl)-4-methylthiazole) exhibit antifungal activity comparable to Ravuconazole, indicating that electron-withdrawing groups on the aryl ring enhance efficacy against A. niger . The iodine atom, being both bulky and electron-rich, may alter this activity profile.
Cytotoxicity and Toxicity
- 4-Methylthiazole derivatives with hydrazinyl-indole substituents (e.g., compound 1 in ) show potent cytotoxicity (IC50 ~11.6 µM) against ovarian and cervical cancer cells. However, the nephrotoxicity of 4-methylthiazole in glutathione-depleted mice () underscores the need for careful substituent design to balance efficacy and safety.
Metabolic Pathways Thiazoles with aryl substituents undergo cytochrome P-450-mediated epoxidation, leading to ring cleavage and toxic metabolites ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
